3-(4-Bromo-2-fluorophenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-fluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6BrFO It is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is further connected to an acrylaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)acrylaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with readily available 4-bromo-2-fluorobenzaldehyde.
Wittig Reaction: The aldehyde group of 4-bromo-2-fluorobenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the acrylaldehyde moiety.
Reaction Conditions: The Wittig reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and environmental considerations. Advanced techniques such as continuous flow synthesis and mechanochemical methods may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromo or fluoro substituents.
Major Products
The major products formed from these reactions include 3-(4-Bromo-2-fluorophenyl)acrylic acid, 3-(4-Bromo-2-fluorophenyl)propanol, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)acrylaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The bromo and fluoro substituents may enhance its reactivity and specificity towards certain targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromo-4-fluorophenyl)acrylaldehyde
- 2-(4-Bromo-2-fluorophenyl)acetic acid
- N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide
Uniqueness
3-(4-Bromo-2-fluorophenyl)acrylaldehyde is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Biological Activity
3-(4-Bromo-2-fluorophenyl)acrylaldehyde is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound features a bromo and fluorine substituent on a phenyl ring attached to an acrylaldehyde moiety. This unique configuration may influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Inhibition of COX enzymes can reduce the production of pro-inflammatory mediators .
- Modulation of Signaling Pathways : Compounds related to acrylaldehydes have been shown to affect signaling pathways such as the NF-κB pathway, which is involved in immune response and cell survival. This modulation can lead to apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, fluoroaryl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
Compound | MIC (µM) | MBC (µM) |
---|---|---|
MA-1156 | 16 | 16 |
MA-1115 | 32 | 32 |
MA-1116 | 64 | 128 |
This table illustrates the antimicrobial potency of related compounds, suggesting that structural modifications can enhance efficacy.
Anti-inflammatory Activity
The anti-inflammatory properties of acrylaldehyde derivatives have been explored extensively. In vitro studies have shown that certain derivatives can inhibit COX-1 and COX-2 enzymes effectively, with IC50 values indicating their potential as anti-inflammatory agents. For example:
Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
---|---|---|
3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings demonstrate the potential for developing new anti-inflammatory drugs based on the structure of this compound .
Study on Anticancer Effects
A study investigating the anticancer effects of chalcone derivatives, which share structural similarities with acrylaldehydes, found that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins . Such results underscore the potential application of compounds like this compound in cancer therapy.
Research on Antibacterial Efficacy
Another research effort focused on fluoroaryl-bichalcophene derivatives showed promising antibacterial activity against resistant strains of bacteria, suggesting that structural elements present in compounds like this compound could be optimized for enhanced antibacterial properties .
Properties
Molecular Formula |
C9H6BrFO |
---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
(E)-3-(4-bromo-2-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-6H/b2-1+ |
InChI Key |
PICKKTXRNLIECT-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C=C/C=O |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.